molecular formula C21H36O2 B14580615 Methyl 4-methylnonadeca-7,10,13-trienoate CAS No. 61626-32-2

Methyl 4-methylnonadeca-7,10,13-trienoate

Cat. No.: B14580615
CAS No.: 61626-32-2
M. Wt: 320.5 g/mol
InChI Key: RCILEJQSDNOIBE-UHFFFAOYSA-N
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Description

Methyl 4-methylnonadeca-7,10,13-trienoate is a chemical compound known for its unique structure and properties It is an ester derived from a long-chain fatty acid, characterized by the presence of multiple double bonds at specific positions in its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methylnonadeca-7,10,13-trienoate typically involves the esterification of the corresponding fatty acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The process involves heating the fatty acid with methanol in the presence of the acid catalyst, which facilitates the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylnonadeca-7,10,13-trienoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Epoxides, diols, and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 4-methylnonadeca-7,10,13-trienoate has several applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and transesterification reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the synthesis of specialty chemicals and as a precursor for the production of polymers and surfactants.

Mechanism of Action

The mechanism of action of Methyl 4-methylnonadeca-7,10,13-trienoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding fatty acid, which can then participate in various biochemical pathways. The double bonds in the compound can also interact with enzymes and other proteins, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7,10,13-hexadecatrienoate: Another fatty acid methyl ester with a similar structure but a shorter carbon chain.

    Methyl 7,10,13-octadecatrienoate: Similar structure with an 18-carbon chain.

    Methyl 7,10,13-eicosatrienoate: Similar structure with a 20-carbon chain.

Uniqueness

Methyl 4-methylnonadeca-7,10,13-trienoate is unique due to the presence of a methyl group at the 4th position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

61626-32-2

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

methyl 4-methylnonadeca-7,10,13-trienoate

InChI

InChI=1S/C21H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2)18-19-21(22)23-3/h8-9,11-12,14-15,20H,4-7,10,13,16-19H2,1-3H3

InChI Key

RCILEJQSDNOIBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCCC(C)CCC(=O)OC

Origin of Product

United States

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